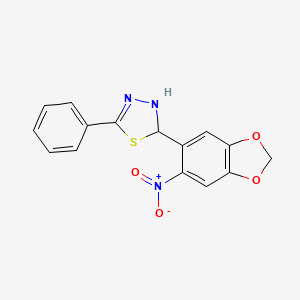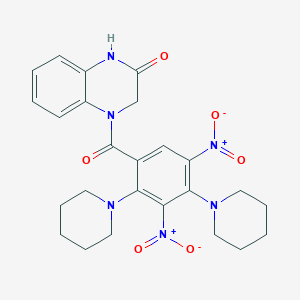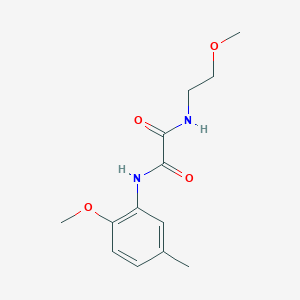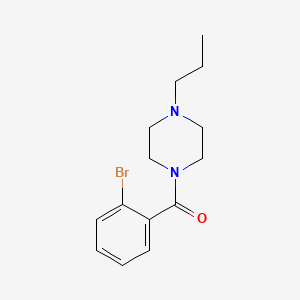![molecular formula C21H22N4O B4928576 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide, also known as BMN-673, is a promising anticancer drug candidate. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which are designed to target cancer cells with defects in DNA repair mechanisms.
Mécanisme D'action
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide selectively binds to and inhibits PARP1 and PARP2 enzymes, which are involved in DNA damage repair. Inhibition of PARP1 and PARP2 leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair mechanisms. N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to be highly selective for PARP1 and PARP2 over other PARP family members, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair mechanisms. It has also been shown to sensitize cancer cells to other DNA damaging agents such as radiation and chemotherapy. In addition, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to have a low toxicity profile in normal cells, which reduces the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has several advantages for lab experiments. It is a highly potent and selective PARP inhibitor, which makes it an ideal tool for studying PARP biology and DNA repair mechanisms. It has also been shown to be effective against a wide range of cancer types, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has some limitations for lab experiments. It is a relatively new drug candidate, and further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide research. One direction is to explore its potential as a combination therapy with other DNA damaging agents such as radiation and chemotherapy. Another direction is to investigate its potential as a therapy for other diseases such as neurodegenerative disorders and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which will help to optimize its clinical use.
Méthodes De Synthèse
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide can be synthesized in a multi-step process starting from 2-chloro-3-nitropyridine. The key step involves the reduction of the nitro group to an amino group using palladium on carbon catalyst and hydrogen gas. The resulting amine is then reacted with benzyl bromide and methylamine to form the benzyl(methyl)amino substituted pyridine. This intermediate is further reacted with 6-methylnicotinic acid to form the final product, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide.
Applications De Recherche Scientifique
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has shown promising results in preclinical studies as a potent PARP inhibitor. PARP is an enzyme that plays a crucial role in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair mechanisms such as BRCA1/2 mutations. N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to be effective against a wide range of cancer types, including breast, ovarian, prostate, and pancreatic cancers.
Propriétés
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16-10-11-19(14-23-16)21(26)24-13-18-9-6-12-22-20(18)25(2)15-17-7-4-3-5-8-17/h3-12,14H,13,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYIEAXMOSYYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)

![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)

![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)